molecular formula C12H20N4 B13447547 4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B13447547
M. Wt: 220.31 g/mol
InChI Key: ZLZKRURUIWOYCF-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. Key substituents include:

  • Isopropyl group at position 4, contributing steric bulk and lipophilicity.
  • Methyl group at position 2, enhancing electron-donating effects.
  • Piperazinyl group at position 6, introducing a polar, nitrogen-rich moiety known for improving solubility and bioactivity .

The piperazine substituent, in particular, is associated with enhanced blood-brain barrier penetration and receptor-binding versatility .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-methyl-4-piperazin-1-yl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C12H20N4/c1-9(2)11-8-12(15-10(3)14-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3

InChI Key

ZLZKRURUIWOYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiouracil with substituted benzyl derivatives to afford S-benzylated products, followed by further functionalization . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed analysis of structurally analogous compounds, focusing on core modifications, substituent effects, and inferred biological implications.

Pyrimidine Core Analogues
Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine Pyrimidine 4-Isopropyl, 2-methyl, 6-piperazinyl ~222* Balanced lipophilicity; piperazine enhances solubility and bioactivity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-Methyl, 6-piperidinyl, 2-amine ~206 Piperidine (vs. piperazine) reduces polarity; amine group increases H-bonding

Key Differences :

  • Piperidine vs.
  • Isopropyl vs. Methyl : The bulkier isopropyl group in the target compound may hinder binding to sterically restricted active sites compared to the smaller methyl group .
Thienopyrimidine Derivatives
Compound Name (from ) Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
2-Chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 2-Chloro, 4-morpholino, 6-(piperazinylmethyl) ~508 Sulfur-containing core enhances π-stacking; morpholino improves H-bonding

Comparison :

  • Core Modification: The thienopyrimidine core introduces a sulfur atom, increasing aromaticity and electronic complexity compared to pyrimidine. This may enhance binding to hydrophobic enzyme pockets.
  • Morpholino Substituent: The morpholino group (oxygen-containing heterocycle) offers distinct H-bond acceptor properties compared to the target compound’s isopropyl group .
Fused-Ring Systems (Pyrazolo/Pyrido Pyrimidinones)
Compound Name (from ) Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
7-(Piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 7-Piperazinyl ~260* Fused pyridine-pyrimidinone core increases rigidity and planar surface area

Key Insights :

  • Fused-Ring Systems : Increased molecular rigidity may improve target selectivity but reduce metabolic stability.
  • Piperazinyl Positioning : Substituents at position 7 (vs. 6 in the target compound) alter spatial orientation in binding interactions .

Biological Activity

4-Isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. The presence of a piperazine moiety and isopropyl group enhances its pharmacological profile, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C12H20N4\text{C}_{12}\text{H}_{20}\text{N}_{4}

The IUPAC name indicates the presence of the isopropyl and piperazine groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine ring is known for its ability to interact with neurotransmitter receptors and has been linked to neuropharmacological effects.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, similar to other pyrimidine derivatives.
  • Receptor Modulation : It may modulate neurotransmitter receptors, potentially influencing mood and cognitive functions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the piperazine ring or the isopropyl group can significantly affect potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Variations : Altering substituents on the pyrimidine core can lead to enhanced inhibitory potency against specific targets.
  • Lipophilicity : Increasing the lipophilicity of the compound often correlates with improved binding affinity to biological targets.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameTargetIC50 (nM)Notes
This compoundUnknown EnzymeTBDInitial studies suggest potential inhibition
Analog AReceptor X50Modifications increased receptor binding
Analog BEnzyme Y30Significant improvement over parent compound

Case Studies

Several studies have investigated the effects of compounds related to this compound:

  • Neuropharmacological Effects : In vivo studies demonstrated that derivatives with similar structures exhibited anxiolytic effects in animal models, suggesting a potential therapeutic application in anxiety disorders.
  • Anticancer Activity : Some analogs have shown promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancer cell lines. Further research is needed to elucidate their mechanisms.
  • Metabolic Stability : Recent studies indicated that certain modifications enhance metabolic stability, which is critical for developing viable therapeutic agents.

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